Axitinib functions by inhibiting several receptor tyrosine kinases (RTKs) that play a crucial role in promoting cancer cell proliferation, survival, and migration. These RTKs include Vascular Endothelial Growth Factor Receptor (VEGFR) -1, -2, and -3, alongside Fibroblast Growth Factor Receptor (FGFR) -3 and Colony Stimulating Factor 1 Receptor (CSF-1R) []. Blocking these pathways disrupts the signaling cascades that tumors rely on for growth and blood supply, potentially leading to tumor shrinkage and progression control.
[] Liu, L., et al. (2009). Discovery and Development of Axitinib as a Selective Inhibitor of Vascular Endothelial Growth Factor Receptors 1-3. Journal of Medicinal Chemistry, 52(12), 5949-5956. Science Direct:
Axitinib is currently approved for the treatment of advanced renal cell carcinoma (RCC), a type of kidney cancer, in combination with other medications. Research also explores its potential in various other malignancies, including:
Axitinib is an orally administered tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, VEGFR-2, and VEGFR-3). It is primarily utilized in the treatment of advanced renal cell carcinoma, particularly after the failure of one prior systemic therapy. Axitinib works by inhibiting angiogenesis, a process critical for tumor growth and metastasis, thus preventing the progression of cancer .
The chemical formula of axitinib is , and it has a CAS registry number of 319460-85-0. Its structure features a unique arrangement that facilitates its selective inhibition of receptor tyrosine kinases involved in pathological angiogenesis .
Axitinib undergoes metabolic transformations primarily in the liver, mainly through the cytochrome P450 enzymes CYP3A4 and CYP3A5. Secondary contributions come from CYP1A2 and UGT1A1. The metabolic pathway involves oxidation and conjugation reactions that lead to the formation of various metabolites, some of which are pharmacologically active .
The primary biological activity of axitinib lies in its ability to inhibit the signaling pathways activated by vascular endothelial growth factor. By blocking these pathways, axitinib effectively reduces tumor-induced angiogenesis and impedes tumor growth. Preclinical studies have demonstrated its efficacy against several solid tumors, with clinical trials confirming its effectiveness in renal cell carcinoma .
Axitinib can be synthesized through various organic chemistry methods involving multi-step reactions that include:
The exact synthetic routes are proprietary but generally involve advanced techniques in organic synthesis .
Axitinib's primary application is in oncology, specifically for the treatment of advanced renal cell carcinoma. It has shown promising results in improving progression-free survival rates compared to other therapies such as sorafenib . Additionally, ongoing research is exploring its potential use against other malignancies including breast and gastric cancers.
Axitinib exhibits significant drug-drug interactions due to its metabolism via CYP3A4. Co-administration with strong CYP3A4 inhibitors can lead to increased plasma concentrations of axitinib, necessitating dose adjustments. Conversely, inducers can decrease axitinib levels, potentially reducing its efficacy .
Common adverse reactions observed during clinical trials include hypertension, fatigue, diarrhea, and hepatotoxicity, which are important considerations for patient management during treatment .
Several compounds share similar mechanisms or therapeutic applications with axitinib. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-kinase inhibitor targeting RAF kinases | Broader target profile including RAF kinases |
Pazopanib | Inhibits VEGFR and platelet-derived growth factor receptor | Approved for soft tissue sarcoma |
Regorafenib | Multi-targeted kinase inhibitor | Effective in colorectal cancer |
Nintedanib | Inhibits fibroblast growth factor receptor | Primarily used for idiopathic pulmonary fibrosis |
Axitinib's selectivity for VEGF receptors distinguishes it from others that may have broader or different target profiles, making it particularly effective for renal cell carcinoma while minimizing effects on other pathways involved in tumorigenesis .
Axitinib, a potent vascular endothelial growth factor receptor tyrosine kinase inhibitor, has been synthesized through multiple distinct synthetic approaches since its development. The compound's complex structure, featuring an indazole core connected to a pyridylstilbene moiety via a thioether linkage, presents significant synthetic challenges that have driven the development of several innovative methodologies [1] [2].
The primary synthetic routes can be categorized into four major approaches: palladium-catalyzed coupling strategies, copper-catalyzed methodologies, mechanochemical processes, and electrochemical synthesis. Each route offers distinct advantages in terms of yield, purity, environmental impact, and scalability considerations [3] [4].
The first-generation synthesis, developed by Pfizer, established the foundation with a two-step palladium-catalyzed approach utilizing Migita coupling for carbon-sulfur bond formation followed by Heck coupling for carbon-carbon bond construction [2]. This route achieved yields of 60-70% but required extensive palladium removal procedures due to pharmaceutical purity requirements [5].
Alternative copper-catalyzed approaches have emerged as economically attractive options, eliminating the need for expensive palladium catalysts while maintaining synthetic efficiency. These methods typically employ copper(I) iodide with appropriate ligands, achieving overall yields ranging from 39% to over 80% depending on specific conditions [3] [4].
The Heck reaction serves as a crucial carbon-carbon bond forming step in axitinib synthesis, specifically for installing the styrylpyridine moiety onto the indazole core. Traditional palladium-catalyzed Heck reactions in axitinib synthesis employ palladium(II) acetate with triphenylphosphine as the ligand system [2] [6].
Optimization studies have demonstrated that the choice of palladium catalyst significantly impacts both yield and selectivity. Palladium(II) acetate with Xantphos ligand provides superior results compared to other palladium sources, achieving conversion rates exceeding 90% under optimized conditions [1] [2]. The reaction typically requires temperatures of 80-95°C in N-methylpyrrolidone solvent.
A critical challenge in Heck coupling for axitinib synthesis involves preventing dehalogenation of the indazole substrate. Research has shown that the addition of bromide salts, particularly tetrabutylammonium bromide (TBAB), significantly suppresses unwanted dehalogenation pathways while enhancing the desired coupling reaction [6]. The mechanism involves bromide ion stabilization of palladium intermediates, preventing competitive reduction processes.
Mechanochemical Heck reactions represent a revolutionary advancement in axitinib synthesis. Under ball-milling conditions at room temperature, 3-bromoindazoles couple with 2-vinylpyridine in the presence of catalytic amounts of palladium(II) acetate, triphenylphosphine, and sodium bromide as grinding auxiliary [6]. This solvent-free approach achieves yields up to 93% while eliminating organic solvent waste.
The mechanochemical process employs specific milling parameters: 800 rpm rotation speed, 90-minute reaction time, and 6mm diameter stainless steel balls with 0.29 filling degree. These conditions provide optimal energy transfer while preventing substrate decomposition [6]. The use of sodium bromide as both grinding auxiliary and dehalogenation suppressant represents a dual-function innovation in the field.
Carbon-sulfur bond formation represents the most challenging aspect of axitinib synthesis due to the electron-rich nature of sulfur nucleophiles and their tendency to poison transition metal catalysts. The Migita coupling, originally developed for palladium-catalyzed thioether formation, remains the standard approach for constructing the critical aryl-sulfur linkage in axitinib [2].
The palladium-catalyzed Migita coupling typically employs 6-iodoindazole derivatives with 2-mercapto-N-methylbenzamide under basic conditions. Optimal results are achieved using palladium(II) acetate (5-10 mol%) with Xantphos ligand (10-20 mol%) in the presence of cesium carbonate base [7] [2]. The reaction proceeds at 80°C in 1,4-dioxane solvent, providing yields of 70-85%.
Mechanistic studies reveal that the carbon-sulfur coupling proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the thiolate anion and reductive elimination to form the product [8]. The use of bidentate phosphine ligands such as Xantphos is crucial for maintaining catalyst stability and preventing sulfur-induced deactivation.
Recent developments in carbon-sulfur coupling have focused on expanding substrate scope and improving functional group tolerance. Monophosphine ligands, particularly biaryl phosphines, have shown superior performance compared to traditional bidentate systems under ambient temperature conditions [8]. These catalysts enable room-temperature carbon-sulfur coupling with reduced energy input and improved selectivity.
The substrate scope of carbon-sulfur coupling in axitinib synthesis encompasses various indazole derivatives and benzamide thiols. Electronic effects significantly influence reaction rates, with electron-deficient aryl halides showing enhanced reactivity. Steric hindrance around the sulfur nucleophile can impede reaction progress, necessitating careful substrate design [8].
Palladium-catalyzed coupling reactions form the cornerstone of traditional axitinib synthesis, with both Migita and Heck couplings being essential transformations. The manufacturing process developed by Pfizer utilizes a sequential approach: initial Migita coupling for carbon-sulfur bond formation followed by Heck coupling for carbon-carbon bond construction [2].
The Migita coupling step employs 6-iodo-1H-indazol-3-amine with 2-mercapto-N-methylbenzamide using palladium(II) acetate (10 mol%) and Xantphos ligand (20 mol%) in the presence of cesium carbonate base. The reaction proceeds in 1,4-dioxane at 80°C for 12 hours, achieving yields of 70-80% [7]. Critical optimization parameters include ligand selection, base choice, and temperature control.
Ligand optimization studies demonstrate that Xantphos provides superior results compared to other bidentate phosphines such as DPPF or DPEphos. The wide bite angle of Xantphos (108°) facilitates both oxidative addition and reductive elimination steps while providing excellent catalyst stability [2]. Alternative ligands typically result in lower yields and increased catalyst deactivation.
The subsequent Heck coupling introduces the styrylpyridine moiety using 2-vinylpyridine as the olefin partner. This transformation requires different conditions: palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%) in N-methylpyrrolidone at 90-95°C [2]. The choice of phosphine ligand is critical, as monodentate triphenylphosphine provides better selectivity than bidentate alternatives.
Base selection profoundly impacts both coupling reactions. For Migita coupling, cesium carbonate provides optimal results due to its ability to generate reactive thiolate anions while maintaining solubility in organic solvents. Heck coupling benefits from triethylamine, which serves as both base and potential reducing agent for catalyst regeneration [2].
Temperature optimization reveals a delicate balance between reaction rate and selectivity. Lower temperatures (60-70°C) provide excellent selectivity but extended reaction times, while higher temperatures (100-110°C) accelerate reactions but increase side product formation. The optimal temperature range of 80-95°C represents a compromise between efficiency and selectivity [2].
Copper(I) iodide-catalyzed coupling reactions have emerged as economically attractive alternatives to palladium-based methodologies for axitinib synthesis. These approaches eliminate the need for expensive palladium catalysts while providing comparable or superior yields under appropriately optimized conditions [3] [4].
The copper-catalyzed route employs two sequential coupling reactions: initial carbon-sulfur bond formation followed by Heck-type carbon-carbon coupling. The first step utilizes copper(I) iodide (10-20 mol%) with o-phenylenediamine ligand (20-40 mol%) in the presence of potassium hydroxide base [3]. The reaction proceeds in N,N-dimethylformamide at 120°C for 8-12 hours.
Ligand selection represents a critical optimization parameter for copper-catalyzed synthesis. o-Phenylenediamine provides optimal results due to its ability to form stable chelate complexes with copper while facilitating substrate coordination [1] [3]. Alternative ligands such as 1,10-phenanthroline or N,N-dimethylglycine show inferior performance in terms of both yield and selectivity.
The carbon-sulfur coupling mechanism with copper catalysts differs significantly from palladium-catalyzed processes. Copper(I) undergoes oxidative addition with aryl halides to form copper(III) intermediates, followed by nucleophilic attack by thiolate anions [1]. The higher oxidation state of copper(III) provides enhanced electrophilicity, facilitating carbon-sulfur bond formation.
Temperature optimization studies reveal that copper-catalyzed reactions require higher temperatures (120°C) compared to palladium systems (80°C). This temperature requirement reflects the higher activation barriers associated with copper-mediated oxidative addition and the need to overcome increased substrate activation energies [3] [4].
The second coupling step employs similar copper(I) iodide catalyst systems for Heck-type carbon-carbon bond formation. This transformation couples the intermediate thioether with 2-vinylpyridine under conditions analogous to the carbon-sulfur coupling: copper(I) iodide (10 mol%), o-phenylenediamine (20 mol%), and potassium hydroxide in DMF at 120°C [3].
Scale-up experiments demonstrate the practical viability of copper-catalyzed approaches. Laboratory-scale preparations exceeding 300 grams have been achieved with 99.9% purity and 39% overall yield. The lower overall yield compared to palladium routes is offset by significantly reduced catalyst costs and simplified purification procedures [3] [4].
Laboratory-scale preparation of axitinib requires careful attention to reaction conditions, purification procedures, and safety considerations. Multiple synthetic routes have been validated at gram to hundred-gram scales, each offering distinct advantages for research and development applications [3] [4] [6].
The standard palladium-catalyzed procedure begins with 6-bromo-1H-indazol-3-amine (212 mg, 1.0 mmol) and 2-mercapto-N-methylbenzamide (176 mg, 1.05 mmol) in 1,4-dioxane (20 mL). Palladium(II) acetate (22.4 mg, 0.1 mmol) and Xantphos (115.6 mg, 0.2 mmol) are added under nitrogen atmosphere, followed by cesium carbonate (651.6 mg, 2.0 mmol) [7]. The mixture is heated to 80°C for 12 hours with vigorous stirring.
Workup procedures involve cooling to room temperature, filtration through Celite, and concentration under reduced pressure. The crude product is purified by silica gel chromatography using dichloromethane/methanol gradients (50:1 to 20:1). Typical yields range from 70-80% for the Migita coupling step [7] [2].
The subsequent Heck coupling employs the intermediate thioether (299 mg, 1.0 mmol) with 2-vinylpyridine (315 mg, 3.0 mmol) using palladium(II) acetate (11.2 mg, 0.05 mmol) and triphenylphosphine (26.2 mg, 0.1 mmol) in N-methylpyrrolidone (10 mL). Triethylamine (202 mg, 2.0 mmol) serves as base, and the reaction proceeds at 90°C for 8-12 hours [2].
Copper-catalyzed laboratory preparations follow similar protocols with modified conditions. The carbon-sulfur coupling uses copper(I) iodide (19.0 mg, 0.1 mmol) and o-phenylenediamine (21.6 mg, 0.2 mmol) in DMF (15 mL) at 120°C. Potassium hydroxide (112 mg, 2.0 mmol) provides the basic environment necessary for thiolate formation [3].
Mechanochemical preparations require specialized ball-milling equipment. A typical procedure employs 3-bromo-1-methyl-1H-indazole (318 mg, 1.5 mmol), n-butyl acrylate (288 mg, 2.25 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), triphenylphosphine (13.1 mg, 0.05 mmol), triethylamine (182 mg, 1.8 mmol), and sodium bromide (5.0 g) in an 80 mL stainless steel vessel with 173 stainless steel balls (6 mm diameter) [6].
Safety considerations for laboratory-scale synthesis include proper ventilation for organic solvents, inert atmosphere handling for air-sensitive catalysts, and appropriate personal protective equipment. DMF and NMP require special handling due to their reproductive toxicity concerns. Mechanochemical methods offer enhanced safety profiles by eliminating solvent exposure [6].
Quality control measures include NMR spectroscopy for structural confirmation, HPLC analysis for purity assessment, and mass spectrometry for molecular weight verification. Typical purities exceed 95% for properly executed syntheses, with the final axitinib product showing characteristic NMR signals and mass spectral fragmentation patterns [7] [3].
Process development for axitinib synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact. Systematic optimization approaches have been applied to each synthetic route, identifying critical parameters and their interactions through design of experiments methodologies [2] [9].
Catalyst loading optimization reveals that palladium levels can be reduced from initial 10 mol% to 2.5-5 mol% without significant yield loss through improved reaction conditions and ligand selection. This reduction provides substantial cost savings while maintaining product quality. Lower catalyst loadings require extended reaction times and careful temperature control to ensure complete conversion [2].
Ligand optimization studies demonstrate the superiority of Xantphos for Migita coupling and triphenylphosphine for Heck coupling. The wide bite angle of Xantphos (108°) provides optimal geometry for sulfur coordination, while the flexibility of triphenylphosphine enables effective π-complex formation with alkenes. Alternative ligands consistently provide inferior results in terms of yield, selectivity, or both [2].
Base selection significantly influences reaction outcomes through multiple mechanisms. For Migita coupling, cesium carbonate provides optimal basicity for thiolate formation while maintaining appropriate solubility characteristics. Weaker bases such as potassium carbonate show reduced reactivity, while stronger bases like potassium tert-butoxide promote unwanted side reactions [2].
Temperature optimization requires balancing reaction rate against selectivity. Statistical analysis of temperature effects reveals optimal ranges: 80-85°C for Migita coupling and 90-95°C for Heck coupling. Operation outside these ranges results in either incomplete conversion (lower temperatures) or increased impurity formation (higher temperatures) [2].
Solvent selection profoundly impacts both reaction efficiency and product isolation. DMF and NMP provide excellent solvation for polar intermediates and maintain catalyst solubility, but their high boiling points complicate product isolation. Alternative solvents such as toluene or dioxane show reduced reactivity due to poor solvation of ionic intermediates [2].
Impurity control represents a critical aspect of process optimization. Major impurities include dehalogenated starting materials, homocoupling products, and partially coupled intermediates. Their formation can be minimized through careful control of reaction stoichiometry, temperature, and atmosphere [2].
Crystallization optimization enables direct isolation of high-purity axitinib from crude reaction mixtures. The use of ethyl acetate/water mixtures provides selective crystallization of the desired product while maintaining impurities in solution. Seeding with authentic axitinib crystals enhances nucleation and improves crystal quality [1].
Scale-up considerations include heat and mass transfer effects, mixing efficiency, and safety factors. Larger reaction vessels require modified heating and cooling protocols to maintain temperature uniformity. Mechanical agitation must be sufficient to ensure proper mixing of heterogeneous catalyst systems [9].
Green chemistry principles provide a framework for evaluating and improving axitinib synthesis methodologies. Traditional palladium-catalyzed routes, while effective, present several environmental and sustainability challenges that have driven the development of greener alternatives [10] [11].
Atom economy analysis reveals that traditional routes generate significant waste through catalyst consumption, solvent usage, and byproduct formation. The palladium-catalyzed approach achieves moderate atom economy due to necessary stoichiometric bases and extensive purification requirements. Copper-catalyzed alternatives show improved atom economy by eliminating expensive metal waste [10].
Solvent reduction represents a major focus for green chemistry improvements. Traditional routes require large volumes of DMF, NMP, and other high-boiling solvents that complicate product isolation and generate significant waste streams. Mechanochemical approaches eliminate solvent usage entirely, representing a paradigm shift toward sustainable synthesis [6] [11].
Energy efficiency considerations favor lower temperature processes and reduced heating requirements. While copper-catalyzed routes require higher temperatures (120°C vs 80°C), they eliminate the need for palladium removal procedures that consume significant energy and resources. Mechanochemical routes operate at ambient temperature, providing substantial energy savings [6] [10].
Catalyst sustainability analysis shows that copper-based systems offer significant advantages over palladium alternatives. Copper is 100-fold less expensive than palladium and more abundant in the Earth's crust. Additionally, copper catalysts typically exhibit reduced toxicity compared to palladium systems, enhancing worker safety [3] [10].
Waste minimization strategies focus on eliminating palladium removal steps and reducing solvent consumption. Traditional routes generate significant waste through metal scavenging procedures required to meet pharmaceutical purity standards. Copper-catalyzed routes eliminate this requirement, while mechanochemical approaches further reduce waste through solvent elimination [6] [11].
The development of recyclable catalyst systems represents an emerging area of green chemistry innovation. Heterogenized palladium catalysts supported on recoverable materials enable catalyst recycling, though at the cost of reduced activity. Copper-catalyzed systems show promise for heterogenization due to their tolerance for solid supports [10].
Renewable feedstock utilization remains limited in current axitinib synthesis due to the complex structure and specific substitution patterns required. However, the development of bio-based solvents such as cyclopentyl methyl ether (CPME) or ethyl lactate offers potential replacements for traditional petroleum-derived solvents [11].
Life cycle assessment of different synthetic routes reveals that mechanochemical approaches offer the most favorable environmental profile through elimination of solvent waste, reduced energy consumption, and simplified purification procedures. While equipment costs are higher, the overall environmental impact is significantly reduced compared to traditional solution-phase methods [6] [11].
Irritant;Health Hazard;Environmental Hazard